molecular formula C12H10BrNO2 B8731434 2-Amino-3-bromo-6,7-dimethylnaphthalene-1,4-dione CAS No. 6944-78-1

2-Amino-3-bromo-6,7-dimethylnaphthalene-1,4-dione

Cat. No. B8731434
M. Wt: 280.12 g/mol
InChI Key: OFXADVAHRDVEEM-UHFFFAOYSA-N
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Patent
US04263309

Procedure details

Dry ammonia was passed through a refluxing solution of 2,3-dibromo-6,7-dimethyl-1,4-naphthoquinone (10 g; mp 237°-238° C.) in dry nitrobenzene (65 ml) for 30 mins. and the orange solid which separated on cooling was filtered off and washed with light petroleum. After removal of ammonium bromide with water, 6.96 g. (86%) of material of mp 228° C. was obtained. Recrystallisation from glacial acetic acid gave analytically pure material of the same melting point. ν max(mull) 3400, 3300, 1680, 1610, 1585, 1570 cm-1. δ(DMSO) 2.35 (6H,s); 7.35 (2H, exchangeable broad singlet); 7.74 (2H,s). (Found; C, 51.50; H, 3.38; N, 4.79; C12H10BrNO2 requires; C, 51.45; H, 3.60; N, 5.00%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[NH3:1].[Br:2][C:3]1[C:4](=[O:17])[C:5]2[C:10]([C:11](=[O:14])[C:12]=1Br)=[CH:9][C:8]([CH3:15])=[C:7]([CH3:16])[CH:6]=2>[N+](C1C=CC=CC=1)([O-])=O>[NH2:1][C:12]1[C:11](=[O:14])[C:10]2[C:5]([C:4](=[O:17])[C:3]=1[Br:2])=[CH:6][C:7]([CH3:16])=[C:8]([CH3:15])[CH:9]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C(C2=CC(=C(C=C2C(C1Br)=O)C)C)=O
Name
Quantity
65 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
and the orange solid which separated
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with light petroleum
CUSTOM
Type
CUSTOM
Details
After removal of ammonium bromide with water, 6.96 g

Outcomes

Product
Name
Type
product
Smiles
NC=1C(C2=CC(=C(C=C2C(C1Br)=O)C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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